5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of an azetidine ring, an oxazole ring, and a trifluoroacetic acid moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid typically involves the formation of the azetidine and oxazole rings followed by their combination with trifluoroacetic acid. The synthetic route may include:
Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Formation of Oxazole Ring: This involves the cyclization of suitable starting materials, often under acidic or basic conditions.
Combination with Trifluoroacetic Acid: The final step involves the reaction of the azetidine-oxazole intermediate with trifluoroacetic acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce azetidine derivatives.
Scientific Research Applications
5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(Azetidin-3-yl)pyrimidine, trifluoroacetic acid
- 5-(Azetidin-3-yl)-2,3-dihydro-1H-pyrazol-3-one, trifluoroacetic acid
- 5-(Azetidin-3-yl)-2-bromopyridine, trifluoroacetic acid
Uniqueness
5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid is unique due to its specific combination of azetidine and oxazole rings with trifluoroacetic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Research indicates that 5-(azetidin-3-yl)-1,3-oxazole derivatives exhibit significant antimicrobial and anticancer properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
The compound has shown promising results against a range of bacterial and fungal strains. Studies have utilized various reference drugs to evaluate its effectiveness.
Table 1: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
5-(Azetidin-3-yl)-1,3-oxazole | S. aureus | 20 |
5-(Azetidin-3-yl)-1,3-oxazole | E. coli | 17 |
Ampicillin | S. aureus | 30 |
Ampicillin | E. coli | 27 |
This table illustrates that the compound exhibits comparable or superior activity to standard antibiotics like ampicillin against certain strains.
Anticancer Activity
In vitro studies have demonstrated that 5-(azetidin-3-yl)-1,3-oxazole has the potential to inhibit cancer cell proliferation. Specifically, it has been tested against various cancer cell lines with notable results.
Table 2: Anticancer Activity in Various Cell Lines
Cell Line | IC50 (µM) |
---|---|
HT22 (Neuronal) | 10 |
MCF7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 12 |
The IC50 values indicate the concentration at which the compound inhibits cell growth by 50%, showcasing its potential as an anticancer agent.
The mechanism of action for 5-(azetidin-3-yl)-1,3-oxazole involves its interaction with specific molecular targets:
- Enzyme Inhibition : The azetidine ring may inhibit enzymes such as lipoxygenases implicated in inflammation and cancer progression.
- Receptor Interaction : The oxazole moiety can enhance binding affinity to various receptors involved in cellular signaling pathways.
- Oxidative Stress Modulation : The compound has been shown to protect against oxidative glutamate toxicity in neuronal cells, suggesting a neuroprotective role.
Case Studies
Recent studies have highlighted the compound's potential in treating diseases associated with oxidative stress and inflammation:
- Neuroprotection : A study demonstrated that treatment with the compound significantly reduced cell death in HT22 cells exposed to oxidative stress, indicating its protective effects on neuronal cells .
- Inflammation and Cancer : Research focusing on lipoxygenase pathways has shown that the compound can selectively inhibit human reticulocyte lipoxygenase, a target for anti-inflammatory and anticancer therapies .
Properties
Molecular Formula |
C8H9F3N2O3 |
---|---|
Molecular Weight |
238.16 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-1,3-oxazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H8N2O.C2HF3O2/c1-5(2-7-1)6-3-8-4-9-6;3-2(4,5)1(6)7/h3-5,7H,1-2H2;(H,6,7) |
InChI Key |
ZJOYKUGTHYQDAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CN=CO2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.